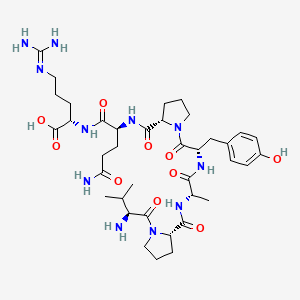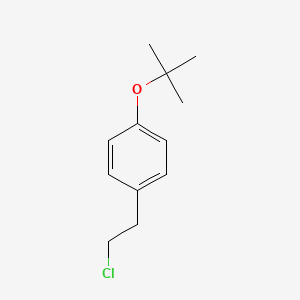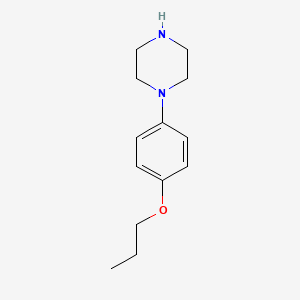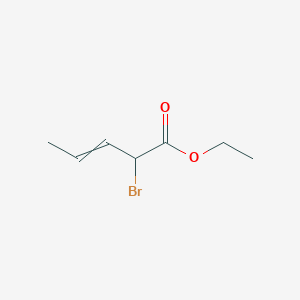![molecular formula C13H18SSe B12558186 {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene CAS No. 144937-47-3](/img/structure/B12558186.png)
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene is an organoselenium compound characterized by the presence of both selenium and sulfur atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene typically involves the reaction of 2-(methylsulfanyl)ethenylbenzene with a selenium-containing reagent. One common method is the nucleophilic substitution reaction where 2-(methylsulfanyl)ethenylbenzene reacts with 2-methylpropylselenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their original forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
Oxidation: Selenoxides and sulfoxides.
Reduction: The original selenium and sulfur-containing compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene serves as a precursor for the synthesis of more complex organoselenium compounds. Its unique reactivity makes it a valuable intermediate in the preparation of selenium-containing pharmaceuticals and materials.
Biology and Medicine
The compound’s potential antioxidant properties are of interest in medicinal chemistry. Selenium-containing compounds are known for their ability to scavenge free radicals, and this compound may be explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry
In the materials science field, this compound can be used in the development of novel materials with enhanced electronic and optical properties. Its incorporation into polymers and other materials can improve their performance in various applications.
Wirkmechanismus
The mechanism by which {2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene exerts its effects involves the interaction of its selenium and sulfur atoms with biological molecules. Selenium can form selenoproteins that play a role in antioxidant defense, while sulfur can participate in redox reactions. The compound may target specific enzymes and pathways involved in oxidative stress and inflammation, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)ethenylbenzene: Lacks the selenium atom, making it less reactive in certain chemical reactions.
2-[(2-Methylpropyl)selanyl]ethenylbenzene: Similar structure but without the methylsulfanyl group, affecting its reactivity and applications.
2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethane: Similar but with a saturated carbon chain, which may influence its chemical properties.
Uniqueness
{2-[(2-Methylpropyl)selanyl]-2-(methylsulfanyl)ethenyl}benzene is unique due to the presence of both selenium and sulfur atoms, which confer distinct reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
144937-47-3 |
|---|---|
Molekularformel |
C13H18SSe |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
[2-(2-methylpropylselanyl)-2-methylsulfanylethenyl]benzene |
InChI |
InChI=1S/C13H18SSe/c1-11(2)10-15-13(14-3)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
BPUXOVNFISJYQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Se]C(=CC1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)

![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)





![2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)](/img/structure/B12558158.png)


![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)
